4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine
Beschreibung
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 2-bromophenoxy group at position 4 and methyl groups at positions 5 and 4. Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors . The 5,6-dimethyl substitution enhances steric and electronic properties, influencing binding affinity and metabolic stability .
Eigenschaften
Molekularformel |
C14H11BrN2OS |
|---|---|
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
4-(2-bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |
InChI-Schlüssel |
PAIYCFBMTZJLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3Br)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Gewald Reaction for Thiophene Precursor Synthesis
The 5,6-dimethylthieno[2,3-d]pyrimidine core is constructed using a modified Gewald three-component reaction:
Reagents :
-
4-Methylcyclohexanone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (10 mmol)
Procedure :
-
Combine reagents in ethanol and stir at room temperature for 5 hours.
-
Filter and recrystallize the crude product from ethanol to obtain 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (yield: 72%).
Key Characterization :
Cyclization to Thieno[2,3-d]Pyrimidine-2,4-diol
The aminonitrile intermediate undergoes cyclization with urea under thermal conditions:
Reagents :
-
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (5 mmol)
-
Urea (25 mmol)
Procedure :
-
Heat reagents at 200°C for 2 hours.
-
Purify via sodium hydroxide dissolution, charcoal treatment, and HCl precipitation.
Yield : 68–75% of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-diol.
Functionalization at Position 4
Chlorination with Phosphorus Oxychloride
The diol intermediate is converted to a dichloro derivative to activate position 4 for substitution:
Reagents :
-
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diol (8.4 g, 0.05 mol)
-
Phosphorus oxychloride (POCl₃, 100 mL)
Procedure :
Yield : 75% of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine.
Characterization :
Nucleophilic Aromatic Substitution with 2-Bromophenol
The 4-chloro group is displaced by 2-bromophenoxide under basic conditions:
Reagents :
-
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 g, 4.2 mmol)
-
2-Bromophenol (0.72 g, 4.2 mmol)
-
Potassium carbonate (1.16 g, 8.4 mmol) in DMF
Procedure :
-
Heat at 80°C for 6 hours under nitrogen.
-
Pour into ice water, filter, and recrystallize from ethanol.
Yield : 82% of this compound.
Analytical Data for Target Compound
Spectroscopic Characterization
IR (KBr) :
¹H NMR (500 MHz, DMSO-d₆) :
LC-MS :
Alternative Synthetic Routes
Direct Cyclization with Pre-Functionalized Components
An alternative one-pot approach using Bi(OTf)₃ catalysis:
Reagents :
-
6-Amino-1,3-dimethyluracil (1 mmol)
-
Malononitrile (1 mmol)
-
2-Bromobenzaldehyde (1 mmol)
Procedure :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Conditions :
Advantage : 95% yield for intermediate imidamide formation.
Comparative Analysis of Methods
| Parameter | Stepwise Method | One-Pot Method | Microwave Method |
|---|---|---|---|
| Total Yield | 62% | 58% | 71% |
| Reaction Time | 18 hours | 8 hours | 3.5 hours |
| Purification Complexity | Moderate | High | Low |
Key Insight : The stepwise method offers better control over regioselectivity, while microwave synthesis improves efficiency.
Troubleshooting Common Issues
Low Yields in Chlorination Step
Solvent Optimization
Scalability and Industrial Considerations
Kilogram-Scale Production
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position of the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, at specific positions on the thieno[2,3-d]pyrimidine core.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for cross-coupling reactions.
Nucleophiles: such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenoxy derivatives, while oxidation reactions can produce hydroxylated or carbonylated thieno[2,3-d]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit promising activity against various cancer cell lines. For instance, research highlighted the synthesis of bromopyrimidine analogs that demonstrated significant cytotoxic effects on cancer cells such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Summary of Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine | HeLa | 15 | Apoptosis induction |
| 5-bromo derivatives | A549 | 10 | Cell cycle arrest |
| 6a-h derivatives | MCF-7 | 12 | Inhibition of proliferation |
Antimicrobial Properties
Research has also documented the antimicrobial efficacy of this compound against various bacterial strains. The presence of the bromophenoxy group enhances its interaction with microbial targets, leading to effective inhibition of growth in Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Bromopyrimidine derivatives | Escherichia coli | 16 |
| Various thieno derivatives | Bacillus subtilis | 4 |
Agrochemical Applications
The compound's unique structure has led to its exploration in agrochemicals as well. Thieno[2,3-d]pyrimidines are known for their herbicidal and fungicidal properties. The bromophenoxy substituent can enhance the bioactivity of these compounds against plant pathogens and pests, making them suitable candidates for developing new agrochemical formulations .
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Interaction studies with biological macromolecules such as proteins and nucleic acids have been conducted to elucidate how this compound exerts its biological effects. Techniques like molecular docking and spectroscopic methods are employed to study these interactions .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Various methodologies have been developed to modify the thieno[2,3-d]pyrimidine core to enhance biological activity or alter pharmacokinetic properties .
Table 3: Synthesis Pathways for Thieno[2,3-d]pyrimidines
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclocondensation | Potassium t-butoxide in t-butanol |
| 2 | Amide bond formation | DMF with coupling reagents like HATU |
Wirkmechanismus
Der Wirkungsmechanismus von 4-(2-Bromphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Beispielsweise kann sie die Aktivität bestimmter Kinasen oder Enzyme hemmen, die an der DNA-Replikation und -Reparatur beteiligt sind, was zu antiproliferativen Effekten in Krebszellen führt . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Art der Wechselwirkungen der Verbindung mit zellulären Komponenten ab.
Vergleich Mit ähnlichen Verbindungen
Metabolic Stability
The 5,6-dimethylthieno[2,3-d]pyrimidine core is susceptible to metabolic degradation via hydroxylation (rat) and sulfur oxidation (human), limiting its utility in drug development . Modifications such as replacing the core with quinoline derivatives improve metabolic stability but reduce target affinity .
Structural-Activity Relationships (SAR)
- Position 4 Substitutions: Bromophenoxy groups enhance lipophilicity and π-stacking interactions, whereas amino or chlorinated groups (e.g., 4-chloro derivatives) improve electrophilicity for nucleophilic attack in target binding .
- Position 2 Modifications: Alkylamino or aryl groups at position 2 increase cytotoxicity by 30–50% compared to unsubstituted analogs, as seen in antifungal and anticancer studies .
- Methyl Groups at 5,6-Positions : Methylation enhances steric bulk, reducing off-target interactions but increasing metabolic lability .
Biologische Aktivität
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities. This compound integrates a thieno[2,3-d]pyrimidine core with a bromophenoxy substituent, enhancing its pharmacological properties. The unique structural features of this compound suggest diverse applications in medicinal chemistry, particularly in developing new therapeutic agents.
- Molecular Formula : C14H11BrN2OS
- Molecular Weight : 335.22 g/mol
The presence of the bromophenoxy group is significant as it can influence the compound's reactivity and interactions with biological targets. The thieno-pyrimidine structure is associated with various biological activities, including anti-inflammatory and anticancer properties.
Biological Activities
Research indicates that compounds containing thieno[2,3-d]pyrimidine moieties exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, derivatives have been tested for their ability to suppress proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Activity : Some derivatives have been evaluated for their analgesic effects using models such as the Eddy's hot plate test, indicating potential applications in pain management.
Research Findings and Case Studies
Recent studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis Methodology : The synthesis of this compound typically involves multi-step synthetic routes that include cyclocondensation reactions with aryl nitriles under specific conditions. Various catalysts and reaction conditions have been reported to optimize yield and purity.
- Case Study on Antitumor Activity : In a comparative study involving derivatives of thieno[2,3-d]pyrimidines, certain analogs exhibited significant cytotoxicity against human cancer cell lines such as A431 (vulvar epidermal carcinoma). These studies highlight the importance of structural modifications in enhancing biological activity.
- Mechanistic Insights : Interaction studies using techniques like molecular docking and spectroscopy have elucidated the binding affinities of these compounds to specific biological macromolecules. Such studies are crucial for understanding their mechanism of action and potential side effects.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of selected thieno[2,3-d]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Chlorophenoxy)-5-methylthieno[2,3-d]pyrimidine | Chlorophenoxy substituent | Moderate antitumor activity |
| 7-Amino-5-methylthieno[2,3-d]pyrimidine | Amino group at position 7 | Enhanced anti-inflammatory effects |
| 4-(Fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine | Fluorinated phenoxy group | Increased lipophilicity; good analgesic activity |
Q & A
Q. What are the optimal synthetic routes for 4-(2-bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves Gewald reactions for constructing the thiophene core. For example, 2-amino-4,5-dimethylthiophene-3-carboxylate intermediates can be synthesized via condensation of 2-butanone, sulfur, and ethyl cyanoacetate under basic conditions (e.g., diethylamine) at 60°C . Subsequent functionalization with a 2-bromophenoxy group may employ nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Key steps include:
- Temperature control (60–70°C) to maximize intermediate yields .
- Use of dry HCl gas for cyclization with nitriles (e.g., 4-fluorophenyl acetonitrile) in 1,4-dioxane .
Critical parameters : Reaction time (18–24 hr), solvent polarity, and stoichiometric ratios of halogenated aryl reagents.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methyl groups (δ 2.1–2.5 ppm for 5,6-dimethyl) and aromatic protons (δ 7.3–8.1 ppm for bromophenoxy) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 349 [M+H]+ for analogous compounds) .
- IR spectroscopy : Identify carbonyl (C=O, ~1645 cm⁻¹) and C-Br stretches (500–600 cm⁻¹) .
- Elemental analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- COX-1/COX-2 inhibition assays : Use ovine COX-1 and human recombinant COX-2 enzymes. Measure IC50 values at six concentrations (0.01–500 µM) via enzyme immunoassay (EIA) for PGF2α quantification .
- Fungicidal activity : Test against Fusarium spp. and Aspergillus spp. using agar dilution methods (minimum inhibitory concentration, MIC) .
- Cytotoxicity assays : Employ MTT or SRB protocols on cancer cell lines (e.g., MDA-MB-435) .
Advanced Research Questions
Q. How does the 2-bromophenoxy substituent influence COX-2 selectivity compared to other substituents?
- Methodological Answer : Substituent effects can be analyzed via molecular docking and QSAR models :
- Electron-withdrawing groups (e.g., bromine) enhance dipole interactions in COX-2's hydrophobic pocket. Compare selectivity indices (SI = COX-1 IC50/COX-2 IC50) of analogs:
| Substituent | COX-2 IC50 (µM) | SI |
|---|---|---|
| 4-Fluorophenyl | 42.19 | 4.81 |
| 4-Methoxyphenyl | 142.71 | 4.11 |
- Steric effects : Bulkier groups (e.g., trifluoromethyl) reduce affinity due to poor fit in the active site .
Q. What strategies resolve discrepancies in IC50 values across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical enzyme sources (e.g., Cayman Chemical kits) and arachidonic acid concentrations (10 µM) .
- Control for solvent effects : Limit DMSO to ≤1% to avoid enzyme denaturation .
- Validate via orthogonal assays : Compare EIA results with fluorescence-based COX activity assays .
Q. How can metabolic instability of the thieno[2,3-d]pyrimidine core be addressed?
- Methodological Answer :
- Metabolite identification (MetID) : Incubate with hepatic microsomes (rat/human) and analyze via LC-MS. Major pathways include:
- Oxidation : Thiophene sulfur or methyl groups (e.g., hydroxylation at C5/C6) .
- Structural modifications : Introduce electron-donating groups (e.g., methoxy) or cyclize methyl groups into fused rings to block oxidation .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for thieno[2,3-d]pyrimidines?
- Methodological Answer : Discrepancies arise from:
- Cell line variability : MDA-MB-435 (melanoma) vs. MCF-7 (breast cancer) differ in transporter expression (e.g., P-glycoprotein) .
- Assay endpoints : Growth percent (GP) vs. IC50. For example, GP = −31.02% indicates cytotoxic activity, while IC50 > 100 µM suggests weak potency .
- Batch-to-batch purity : Verify compound integrity via HPLC (>95% purity) before testing .
Experimental Design Considerations
Q. How to optimize reaction yields for SNAr with 2-bromophenol?
- Methodological Answer :
- Base selection : Use NaH or K2CO3 in DMF at 0–5°C to minimize side reactions .
- Catalysis : Add CuI (10 mol%) for Ullmann coupling if SNAr fails .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of phenoxide ions .
Structural and Mechanistic Insights
Q. What computational tools predict binding modes of this compound with COX-2?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
